molecular formula C20H20N2O4 B2844942 N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide CAS No. 941873-23-0

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B2844942
CAS No.: 941873-23-0
M. Wt: 352.39
InChI Key: MTVVHXZXEOTHME-UHFFFAOYSA-N
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Description

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide is a synthetic small molecule characterized by a benzodioxole carboxamide core substituted with a 4-methyl-3-(2-oxopiperidin-1-yl)phenyl group. This article compares the compound with similar molecules in terms of structural features, pharmacological activity, and synthetic methodologies.

Properties

IUPAC Name

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-13-5-7-15(11-16(13)22-9-3-2-4-19(22)23)21-20(24)14-6-8-17-18(10-14)26-12-25-17/h5-8,10-11H,2-4,9,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTVVHXZXEOTHME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCO3)N4CCCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidinyl Intermediate: The piperidinyl group is synthesized through the reaction of a suitable amine with a ketone under acidic conditions to form the piperidinone.

    Coupling with Benzo[d][1,3]dioxole: The piperidinyl intermediate is then coupled with a benzo[d][1,3]dioxole derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Final Amidation: The final step involves the amidation reaction where the carboxylic acid group of the benzo[d][1,3]dioxole derivative reacts with the amine group of the piperidinyl intermediate to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogens.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s 2-oxopiperidinyl-phenyl group distinguishes it from analogs like tulmimetostatum (cyclohexyl-azetidine) and the BMX inhibitor (pyrimido-pyrimidine).
  • Substituents on the benzodioxole carboxamide core directly influence biological activity, e.g., antineoplastic (tulmimetostatum) vs. kinase inhibition (BMX inhibitor) .
  • Simpler aliphatic substituents (e.g., heptan-4-yl) correlate with non-pharmacological applications, such as food additives .

Pharmacological Comparison

Table 2: Pharmacological Profiles of Analogs

Compound Name Target/Activity IC₅₀/Ki Notes Reference
BMX Inhibitor Tyrosine-protein kinase BMX IC₅₀ = 382 nM Potency likely influenced by pyrimido-pyrimidine substituent
Tulmimetostatum Antineoplastic (mechanism unspecified) Not reported Structural complexity may enhance target specificity
Compound 5bb Synthetic intermediate Not reported Tautomerism observed in FTIR analysis

Key Observations :

  • The BMX inhibitor demonstrates measurable kinase inhibition (IC₅₀ = 382 nM), suggesting that bulky aromatic substituents (e.g., pyrimido-pyrimidine) enhance binding affinity to kinase active sites .
  • Tulmimetostatum’s antineoplastic activity may arise from its hybrid structure, combining a benzodioxole carboxamide with a methylsulfanyl-pyridinone group, a motif seen in DNA-targeting agents .

Physicochemical Properties

  • Lipophilicity : Aliphatic substituents (e.g., heptan-4-yl) increase lipophilicity compared to aromatic groups, impacting bioavailability .
  • Molecular Weight : Tulmimetostatum (MW ≈ 588 g/mol) exceeds typical drug-like parameters, whereas the BMX inhibitor (MW ≈ 443 g/mol) and target compound (MW ≈ 352 g/mol) align better with oral drug criteria .

Q & A

Q. Critical Conditions :

  • Solvents : Polar aprotic solvents (e.g., DMF, THF) are preferred for condensation steps .
  • Temperature : Controlled heating (60–80°C) to avoid decomposition of sensitive intermediates .
  • Catalysts : Use of coupling agents like EDCI/HOBt for amide bond formation .

Q. Table 1. Representative Reaction Conditions

StepReagents/ConditionsYield Optimization TipsReferences
Amide CouplingDMF, EDCI/HOBt, RT, 12hUse anhydrous conditions
CyclizationTHF, LiAlH4, refluxSlow reagent addition
PurificationSilica gel chromatography (EtOAc/hexane)Gradient elution

How can researchers validate the structural integrity of this compound post-synthesis?

Basic
Characterization requires a combination of analytical techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm regiochemistry and substituent positions .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry (if crystalline) .

Advanced Tip : Use 2D NMR (e.g., COSY, NOESY) to resolve ambiguities in aromatic proton assignments .

What strategies are employed to analyze structure-activity relationships (SAR) for this compound’s bioactivity?

Q. Advanced

  • Functional Group Modifications :
    • Vary the 2-oxopiperidinyl group (e.g., substituents on the piperidine ring) to assess impact on target binding .
    • Replace the benzodioxole moiety with other heterocycles (e.g., benzofuran) to study electronic effects .
  • Biological Assays :
    • Test derivatives in enzyme inhibition assays (e.g., kinase or protease panels) .
    • Compare IC50_{50} values across analogs to identify critical pharmacophores .

How can researchers resolve contradictions in reported biological activity data for this compound?

Q. Advanced

  • Reproducibility Checks :
    • Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability .
    • Validate purity (>95%) via HPLC and quantify residual solvents .
  • Mechanistic Studies :
    • Use competitive binding assays or CRISPR-edited cell lines to confirm target specificity .
    • Cross-reference with structurally similar compounds (e.g., ’s epoxyisoindole derivatives) .

What computational methods predict this compound’s interactions with biological targets?

Q. Advanced

  • Molecular Docking : Use software like AutoDock Vina to model binding poses in active sites (e.g., kinases or GPCRs) .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over nanosecond timescales .
  • Pharmacophore Modeling : Identify essential interaction features (e.g., hydrogen-bond acceptors in the benzodioxole group) .

Validation : Correlate computational predictions with experimental IC50_{50} data from enzyme assays .

What are the challenges in optimizing solubility and bioavailability for this compound?

Q. Advanced

  • Solubility Enhancement :
    • Introduce ionizable groups (e.g., tertiary amines) or formulate as prodrugs (e.g., ester derivatives) .
    • Use co-solvents (e.g., PEG 400) in in vivo studies to improve dissolution .
  • Bioavailability Studies :
    • Conduct permeability assays (Caco-2 monolayer) to evaluate intestinal absorption .
    • Monitor metabolic stability using liver microsomes to identify vulnerable sites (e.g., ester hydrolysis) .

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